1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine
Overview
Description
1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was initially developed as an antidepressant but later found to have psychoactive properties. TFMPP has gained interest among researchers due to its potential therapeutic applications and its ability to activate the serotonin receptor.
Mechanism of Action
1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine acts as a partial agonist of the serotonin receptor, specifically the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to an increase in serotonin levels in the brain, which is associated with anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine and norepinephrine levels in the brain, which could contribute to its antidepressant effects. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine in lab experiments is its ability to selectively activate the serotonin receptor. This allows researchers to study the effects of serotonin activation without the confounding effects of other neurotransmitters. However, the psychoactive properties of this compound can also be a limitation, as it may interfere with behavioral assays.
Future Directions
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the anti-inflammatory properties of this compound, which could have implications for the treatment of inflammatory diseases. Finally, there is a need for further studies on the biochemical and physiological effects of this compound, particularly its effects on neurotransmitter systems other than serotonin.
Scientific Research Applications
1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression. This compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-5-2-3-8-17(14)20-9-11-21(12-10-20)18(22)15-6-4-7-16(19)13-15/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNFQCUPTNSRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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